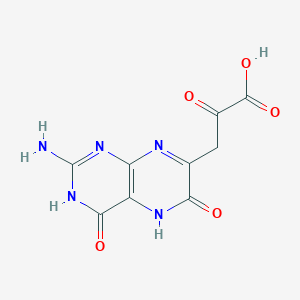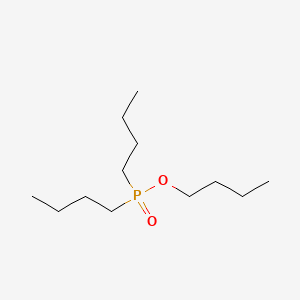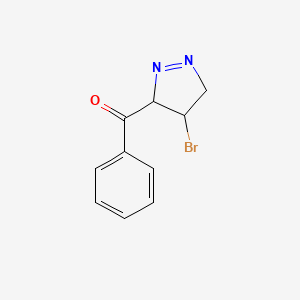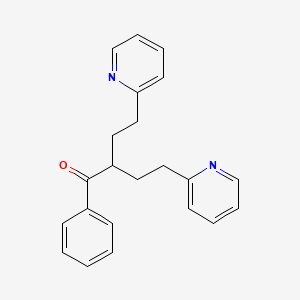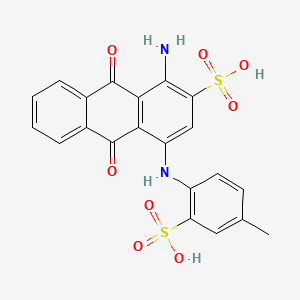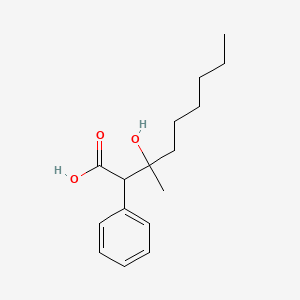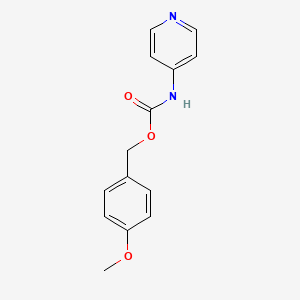
4H-3,1-Benzoxathiin-4-one, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-3,1-Benzoxathiin-4-one, 2-methyl- is a heterocyclic compound with the molecular formula C9H8O2S It is a member of the benzoxathiin family, characterized by a fused ring system containing both oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxathiin-4-one, 2-methyl- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzoxathiin ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of 4H-3,1-Benzoxathiin-4-one, 2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-3,1-Benzoxathiin-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoxathiin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiin ring.
Applications De Recherche Scientifique
4H-3,1-Benzoxathiin-4-one, 2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4H-3,1-Benzoxathiin-4-one, 2-methyl- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s heteroatoms can engage in hydrogen bonding and π–π interactions with biological targets, enhancing its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a similar fused ring system but contain a nitrogen atom instead of oxygen.
2-Methyl-4H-3,1-benzoxazin-4-one: This compound is structurally similar but lacks the sulfur atom present in 4H-3,1-Benzoxathiin-4-one, 2-methyl-.
Uniqueness
4H-3,1-Benzoxathiin-4-one, 2-methyl- is unique due to the presence of both oxygen and sulfur atoms in its ring system
Propriétés
Numéro CAS |
5651-50-3 |
|---|---|
Formule moléculaire |
C9H8O2S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
2-methyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C9H8O2S/c1-6-11-9(10)7-4-2-3-5-8(7)12-6/h2-6H,1H3 |
Clé InChI |
HFBZRMAAZCVYPI-UHFFFAOYSA-N |
SMILES canonique |
CC1OC(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)

